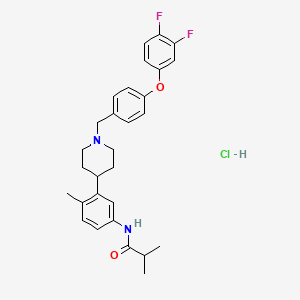

SNAP 94847 clorhidrato

Descripción general

Descripción

SNAP 94847 clorhidrato es un antagonista de alta afinidad y selectivo del receptor 1 de la hormona concentradora de melanina (receptor MCH1). Se utiliza principalmente en la investigación científica para estudiar los efectos del bloqueo del receptor MCH1, que participa en diversos procesos fisiológicos como la ansiedad, la depresión y la regulación de la ingesta de alimentos .

Aplicaciones Científicas De Investigación

SNAP 94847 clorhidrato tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza para estudiar las propiedades químicas y las reacciones de los antagonistas del receptor MCH1.

Biología: Investiga el papel del receptor MCH1 en procesos fisiológicos como la neurogénesis y la regulación de la ingesta de alimentos.

Medicina: Explora posibles aplicaciones terapéuticas para la ansiedad, la depresión y la obesidad bloqueando el receptor MCH1.

Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos al receptor MCH1 .

Mecanismo De Acción

SNAP 94847 clorhidrato ejerce sus efectos uniéndose selectivamente al receptor MCH1, bloqueando la acción de la hormona concentradora de melanina. Esta inhibición conduce a diversos efectos fisiológicos, como la reducción de la ansiedad y la depresión, la disminución de la ingesta de alimentos y el aumento de la neurogénesis. Los objetivos moleculares y las vías implicadas incluyen el receptor MCH1 y las vías de señalización descendentes que regulan el estado de ánimo y el apetito .

Análisis Bioquímico

Biochemical Properties

SNAP 94847 hydrochloride plays a significant role in biochemical reactions by acting as an antagonist to MCHR1. It binds with high affinity to the MCHR1 receptor, with a dissociation constant (Kd) of 530 pM and an inhibition constant (Ki) of 2.2 nM . This compound exhibits minimal cross-reactivity with other G-protein-coupled receptors (GPCRs), ion channels, enzymes, and transporters . The interaction of SNAP 94847 hydrochloride with MCHR1 inhibits the receptor’s activity, thereby modulating various downstream signaling pathways.

Cellular Effects

SNAP 94847 hydrochloride influences various cellular processes by modulating MCHR1 activity. It has been shown to increase neurogenesis in the dentate gyrus and decrease food-reinforced operant responding in vivo . The compound affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting MCHR1, which plays a role in regulating mood, appetite, and energy homeostasis . These effects highlight the potential therapeutic applications of SNAP 94847 hydrochloride in treating conditions such as anxiety, depression, and obesity.

Molecular Mechanism

At the molecular level, SNAP 94847 hydrochloride exerts its effects by binding to the MCHR1 receptor and inhibiting its activity. This binding prevents the receptor from interacting with its natural ligand, melanin-concentrating hormone (MCH), thereby blocking the downstream signaling pathways associated with MCHR1 activation . The inhibition of MCHR1 by SNAP 94847 hydrochloride leads to changes in gene expression and enzyme activity, contributing to its observed biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SNAP 94847 hydrochloride have been observed to change over time. The compound exhibits good stability and bioavailability, with a half-life of 5.2 hours in rats . Long-term administration of SNAP 94847 hydrochloride has been shown to produce sustained effects on locomotion and neurogenesis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of SNAP 94847 hydrochloride vary with different dosages in animal models. In rats, oral administration of the compound at 20 mg/kg for 21 days resulted in a significant increase in ambulation compared to untreated animals . Higher doses of SNAP 94847 hydrochloride have been associated with exaggerated locomotor responses and increased neurogenesis . It is essential to consider the potential toxic or adverse effects at high doses to ensure safe and effective use in research and therapeutic applications.

Metabolic Pathways

SNAP 94847 hydrochloride is involved in various metabolic pathways, primarily through its interaction with MCHR1. The compound’s inhibition of MCHR1 affects the formation of myo-inositol phosphate, a key metabolite in cellular signaling . This interaction influences metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects. Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, SNAP 94847 hydrochloride is transported and distributed through various mechanisms. The compound exhibits good bioavailability and low plasma and blood clearances, indicating efficient transport and distribution . SNAP 94847 hydrochloride’s interaction with transporters and binding proteins may influence its localization and accumulation within specific tissues, affecting its overall activity and function.

Subcellular Localization

SNAP 94847 hydrochloride’s subcellular localization is primarily determined by its interaction with MCHR1. The compound’s high affinity for MCHR1 directs it to specific cellular compartments where the receptor is localized . This targeting is crucial for the compound’s activity and function, as it ensures that SNAP 94847 hydrochloride effectively inhibits MCHR1 and modulates the associated signaling pathways.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

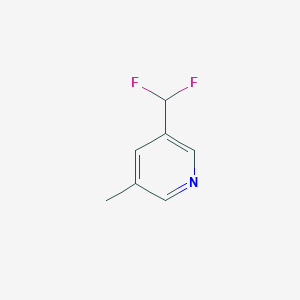

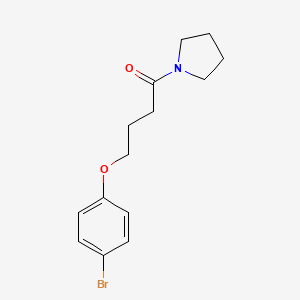

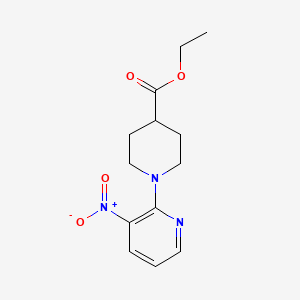

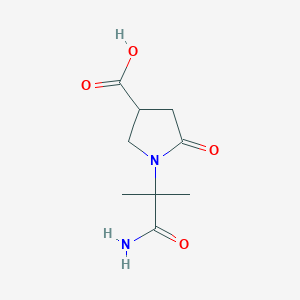

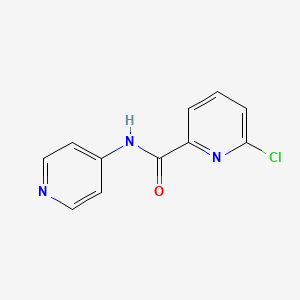

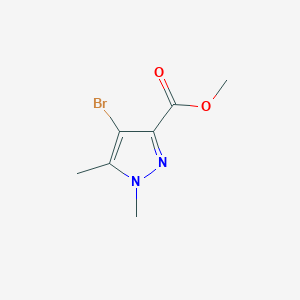

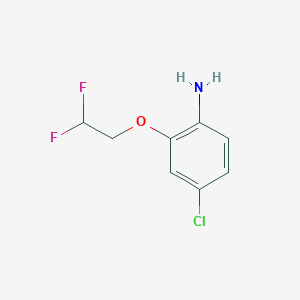

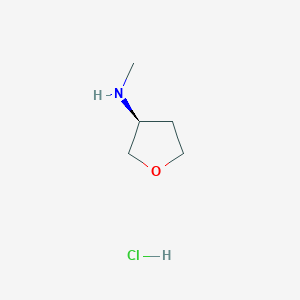

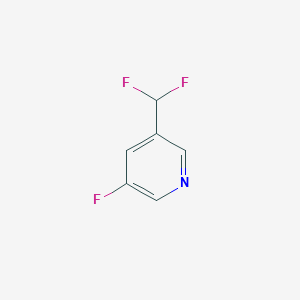

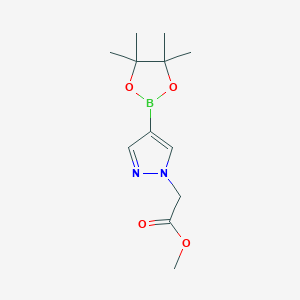

La síntesis de SNAP 94847 clorhidrato implica múltiples etapas, comenzando con la preparación de la estructura central, seguida de la introducción de grupos funcionales. La ruta sintética normalmente incluye:

- Formación de la estructura central de piperidina.

- Introducción del grupo difluorofenoxi.

- Acoplamiento con el derivado de anilina adecuado.

- Formación final de la sal de clorhidrato.

Las condiciones de reacción suelen implicar el uso de disolventes orgánicos como el dimetilsulfóxido (DMSO) y el etanol, con un control cuidadoso de la temperatura y el pH para garantizar un alto rendimiento y pureza .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

- Síntesis a granel de los intermedios centrales.

- Reacciones de acoplamiento a gran escala.

- Purificación mediante cristalización o cromatografía.

- Formación de la sal de clorhidrato y envasado en condiciones controladas para mantener la estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

SNAP 94847 clorhidrato se somete a diversas reacciones químicas, que incluyen:

Oxidación: Introducción de átomos de oxígeno para formar óxidos.

Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno.

Sustitución: Reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes

Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los reactivos comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos en condiciones ácidas o básicas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir alcoholes o aminas .

Comparación Con Compuestos Similares

Compuestos similares

SNAP 94847: La forma no clorhidrato del compuesto.

Antagonistas del receptor MCH1: Otros compuestos que bloquean el receptor MCH1, como T-226296 y ATC0175.

Singularidad

SNAP 94847 clorhidrato es único debido a su alta afinidad y selectividad por el receptor MCH1, con una mínima reactividad cruzada con otros receptores. Esta especificidad lo convierte en una herramienta valiosa para estudiar el papel del receptor MCH1 en diversos procesos fisiológicos y posibles aplicaciones terapéuticas .

Propiedades

IUPAC Name |

N-[3-[1-[[4-(3,4-difluorophenoxy)phenyl]methyl]piperidin-4-yl]-4-methylphenyl]-2-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32F2N2O2.ClH/c1-19(2)29(34)32-23-7-4-20(3)26(16-23)22-12-14-33(15-13-22)18-21-5-8-24(9-6-21)35-25-10-11-27(30)28(31)17-25;/h4-11,16-17,19,22H,12-15,18H2,1-3H3,(H,32,34);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDUDFNRQKUBRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(C)C)C2CCN(CC2)CC3=CC=C(C=C3)OC4=CC(=C(C=C4)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33ClF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pentanoic acid, 5-[(3-iodobenzoyl)amino]-](/img/structure/B1399059.png)

acetic acid](/img/structure/B1399070.png)

![5,7-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1399072.png)

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid](/img/structure/B1399075.png)